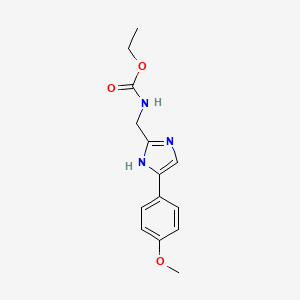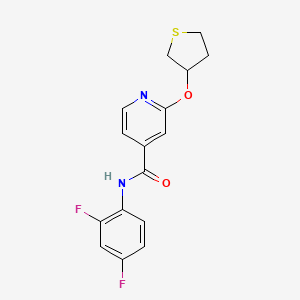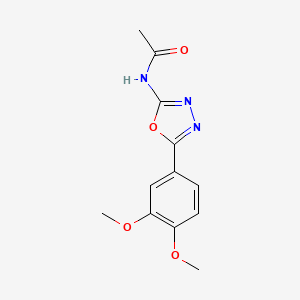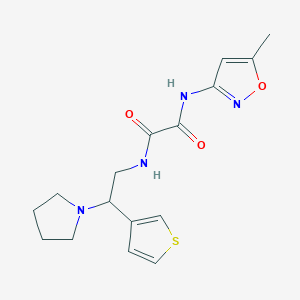
4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile” is a compound with the molecular formula C14H8N2 and a molecular weight of 204.23 . It is also known as DCA.
Chemical Reactions Analysis
This compound is very unstable and reacts with itself in a Diels-Alder reaction to give a more stable dimer .Physical and Chemical Properties Analysis
This compound has a molecular weight of 204.23 . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, surface tension, and molar volume are provided .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry : This compound has been a subject of interest in synthetic chemistry, particularly in the synthesis of novel organic compounds. Studies have explored its use in the preparation of various complex chemical structures, often involving reactions like Diels–Alder additions or cyclization processes. For example, a study discussed the reactivity of coordinated ligands in synthesizing [(olefin)Ru(CO)3] complexes, which is crucial in understanding the compound's chemical behavior in different contexts (Domingos, Johnson, & Lewis, 1975).
Molecular Structure Analysis : Research has also been conducted on understanding the molecular structure and reactivity of compounds related to cyclohepta-2,4,6-trien-1-ylidene. This includes investigations into the electronic structure, stability, and reaction pathways of these compounds. For instance, a study on the reactivity of exo- and endo-Tricyclo[3.2.1.02,4]octan-8-ylidenes provided insights into the interaction between the divalent carbon and the cyclopropane, which is relevant to the understanding of the compound's structure and stability (Murahashi, Okumura, Maeda, Sonoda, & Moritani, 1974).
Chemical Reactions and Transformations : Some studies have focused on the chemical transformations involving this compound. These include electrochemical investigations, photochemical reactions, and reactions with various agents, revealing a wide array of chemical behaviors and potential applications in different fields of chemistry. For example, a study on electrochemically induced transformation of dihalomethyl compounds into methylcyclohepta-2,4,6-trien-1-ones provided valuable insights into the electrochemical properties and potential applications of these compounds (Moiseeva, Gavrilova, Beloglazkina, Krut’ko, & Zyk, 2011).
Valence Isomerization Studies : Research on the valence isomerization of cyclohepta-1,3,5-triene and its analogues, including studies on its stability and reaction mechanisms, provides further understanding of its chemical properties and potential applications in synthetic organic chemistry (Jansen, Slootweg, & Lammertsma, 2011).
Safety and Hazards
This compound is classified as having acute toxicity when swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile' involves the reaction of cyclopentadiene with malononitrile in the presence of a base to form 4-cyanocyclopentadiene. This intermediate is then reacted with cycloheptatriene in the presence of a Lewis acid catalyst to form the final product.", "Starting Materials": [ "Cyclopentadiene", "Malononitrile", "Cycloheptatriene", "Base (e.g. sodium hydroxide)", "Lewis acid catalyst (e.g. aluminum chloride)" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with malononitrile in the presence of a base (e.g. sodium hydroxide) to form 4-cyanocyclopentadiene.", "Step 2: 4-cyanocyclopentadiene is reacted with cycloheptatriene in the presence of a Lewis acid catalyst (e.g. aluminum chloride) to form the final product, 4-(Cyclohepta-2,4,6-trien-1-ylidene)cyclopenta-2,5-diene-1,2-dicarbonitrile." ] } | |
CAS-Nummer |
52315-92-1 |
Molekularformel |
C14H8N2 |
Molekulargewicht |
204.232 |
IUPAC-Name |
4-cyclohepta-2,4,6-trien-1-ylidenecyclopenta-2,5-diene-1,2-dicarbonitrile |
InChI |
InChI=1S/C14H8N2/c15-9-13-7-12(8-14(13)10-16)11-5-3-1-2-4-6-11/h1-8H |
InChI-Schlüssel |
APOOSRNNXRVSDM-UHFFFAOYSA-N |
SMILES |
C1=CC=CC(=C2C=C(C(=C2)C#N)C#N)C=C1 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-1-(1-oxa-9-azaspiro[4.6]undec-3-en-9-yl)ethanone](/img/structure/B2566000.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2566001.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2566002.png)


![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2566008.png)

![4-cyclohexyl-N-[2-(3,4-diethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2566014.png)
![N-[5-(furan-2-yl)-2-(4-oxo-6-propyl-1,3-diazinan-2-yl)pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2566015.png)


![N1-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-chlorobenzyl)oxalamide](/img/structure/B2566021.png)
